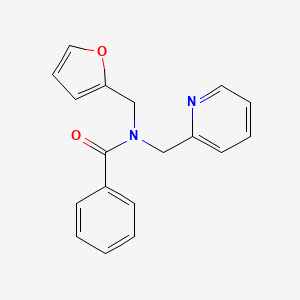
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide, also known as Furan-2-ylmethyl Pyridin-2-ylmethyl Benzamide (FPB), is a chemical compound that has been extensively studied for its potential use in scientific research. FPB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of FPB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FPB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. FPB has also been shown to inhibit the activation of certain signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
FPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. FPB has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells. Additionally, FPB has been shown to have anti-microbial effects, by inhibiting the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
FPB has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. FPB has also been shown to have a range of biological activities, making it a versatile tool for researchers in a range of fields. However, there are also limitations to the use of FPB in lab experiments. Its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
There are a number of future directions for research on FPB. One area of research is the development of new synthetic methods for the production of FPB. Additionally, further research is needed to fully understand the mechanism of action of FPB, and to identify its molecular targets. Finally, there is potential for the development of new therapeutic applications for FPB in the treatment of various diseases, including cancer and inflammation.
Méthodes De Synthèse
FPB can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method typically involves the use of a range of reagents, including pyridine, furfural, and benzoyl chloride. The resulting product is then purified using column chromatography to obtain a pure sample of FPB.
Applications De Recherche Scientifique
FPB has been studied extensively for its potential use in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. FPB has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(15-7-2-1-3-8-15)20(14-17-10-6-12-22-17)13-16-9-4-5-11-19-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPDNAJCLJLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)
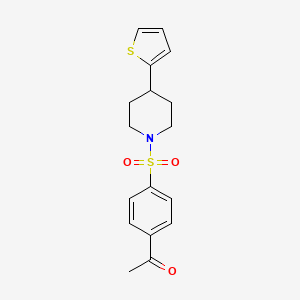
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2692437.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)
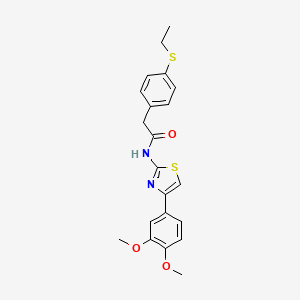
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2692442.png)
![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)

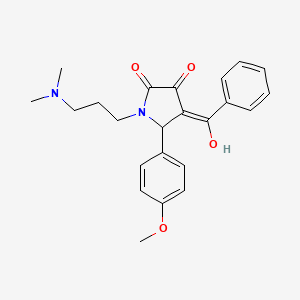
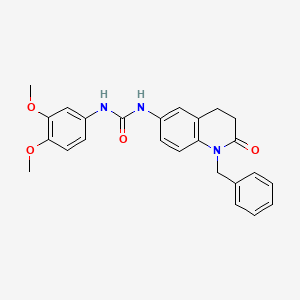
![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)